molecular formula C10H8F2O2 B1485875 1-Difluoromethoxy-4-ethynyl-2-methoxybenzene CAS No. 1062617-51-9

1-Difluoromethoxy-4-ethynyl-2-methoxybenzene

Cat. No. B1485875
CAS RN: 1062617-51-9
M. Wt: 198.17 g/mol
InChI Key: CRHJIZZFQXAWMI-UHFFFAOYSA-N
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Description

1-Difluoromethoxy-4-ethynyl-2-methoxybenzene (DFMEB) is an organic compound with a molecular formula of C9H7F2O2. It is a colorless liquid with a faint odor. DFMEB is a versatile compound with a wide range of applications in fields such as organic synthesis, drug delivery, and catalysis. It has been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes.

Scientific Research Applications

Electrophilic Aromatic Substitution Reactions

Due to the presence of an aromatic ring, 1-Difluoromethoxy-4-ethynyl-2-methoxybenzene is an excellent candidate for electrophilic aromatic substitution reactions. This is fundamental in organic synthesis, allowing for the functionalization of the benzene ring and the creation of diverse aromatic compounds .

properties

IUPAC Name

1-(difluoromethoxy)-4-ethynyl-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-3-7-4-5-8(14-10(11)12)9(6-7)13-2/h1,4-6,10H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHJIZZFQXAWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Difluoromethoxy-4-ethynyl-2-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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